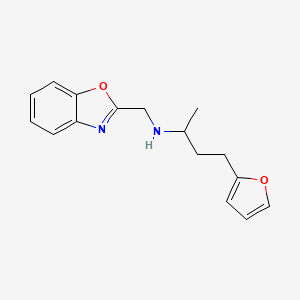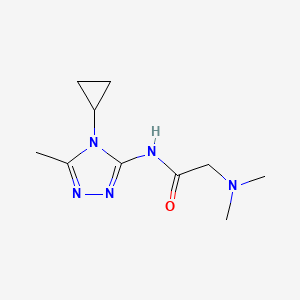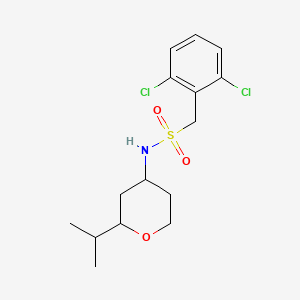![molecular formula C18H30N4O2 B7058499 Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate](/img/structure/B7058499.png)
Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for binding studies or as a probe for investigating biochemical pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[[2-(1-cyclopropylethyl)pyrazol-3-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c1-13(14-5-6-14)22-16(7-10-19-22)20-15-8-11-21(12-9-15)17(23)24-18(2,3)4/h7,10,13-15,20H,5-6,8-9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWYIOGJAVICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C(=CC=N2)NC3CCN(CC3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2-difluoroethyl)pyrazol-4-yl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide](/img/structure/B7058418.png)
![3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7058424.png)

![N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7058431.png)
![1-[(2-Cyano-3-methylphenyl)sulfonyl-methylamino]cyclopentane-1-carboxamide](/img/structure/B7058445.png)
![6-pyrazol-1-yl-4-N-[2-[4-(trifluoromethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7058451.png)
![6-chloro-4-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7058452.png)
![2-methyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7058453.png)
![5,6-dimethyl-3-[2-(2-methyl-1,3-thiazol-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]pyridazine-4-carbonitrile](/img/structure/B7058457.png)
![N-(tert-butylcarbamoyl)-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]propanamide](/img/structure/B7058465.png)

![1-[Methyl-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]amino]cyclopentane-1-carboxamide](/img/structure/B7058494.png)

![3,5-dimethyl-N-spiro[1,3-dihydroindene-2,4'-oxane]-1-yl-1,2-thiazole-4-carboxamide](/img/structure/B7058510.png)
